molecular formula C12H15FN2 B8139330 cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole

cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B8139330
M. Wt: 206.26 g/mol
InChI Key: JSBFVPCJAHEFGS-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole: is a heterocyclic compound that features a fluorophenyl group attached to an octahydropyrrolo[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective, proceeding through a Hantzsch-type domino process that includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biological Activity

cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fluorophenyl group attached to an octahydropyrrolo core, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for exploring potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C12_{12}H14_{14}FN2_2
  • Molecular Weight : 202.25 g/mol
  • Structure : The compound consists of a pyrrole ring fused with a cyclohexane-like structure, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various physiological pathways, potentially leading to therapeutic effects. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in cancer-related pathways and neuroprotective effects.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising cytotoxic effects against cancer cell lines. For instance, studies on fused pyrroles demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cells through caspase activation assays .
  • Antioxidant Properties : Certain pyrrole derivatives have been identified as effective antioxidants, which could play a role in reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Research has highlighted the ability of some pyrrole-containing compounds to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrole derivatives, providing insights into their potential applications:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrrole derivatives against HepG-2 (liver cancer) and EACC (endometrial adenocarcinoma) cell lines. Results indicated that certain compounds exhibited IC50_{50} values in the low micromolar range, suggesting strong anticancer potential .
  • Apoptotic Pathway Modulation : Research demonstrated that specific fused pyrroles could modulate apoptotic pathways effectively. The compounds were tested using resazurin assays for viability and caspase assays for apoptosis induction, showing significant results in promoting cell death in cancerous cells .
  • Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to key proteins involved in cancer progression, such as COX-2. The results confirmed that certain derivatives bind effectively to the target sites, supporting their potential as therapeutic agents .

Comparative Analysis

To better understand the activity of this compound compared to other similar compounds, a comparison table is presented below:

Compound NameBiological ActivityMechanismReference
This compoundAnticancer, AntioxidantModulates apoptotic pathways
PyrrolopyridinesAnticancerInhibits pro-inflammatory cytokines
TetrahydropyridinesAntioxidantReduces oxidative stress

Properties

IUPAC Name

(3aS,6aS)-1-(3-fluorophenyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c13-10-2-1-3-11(6-10)15-5-4-9-7-14-8-12(9)15/h1-3,6,9,12,14H,4-5,7-8H2/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFVPCJAHEFGS-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.